molecular formula C20H20F3N3O3 B2458238 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 946300-12-5

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Katalognummer: B2458238
CAS-Nummer: 946300-12-5
Molekulargewicht: 407.393
InChI-Schlüssel: XWETXKJTYJDDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWETXKJTYJDDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that falls within the category of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a pyrrolidinone ring linked to a methoxyphenyl group and a trifluoromethyl-substituted phenyl urea moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxy group.
  • Formation of the Urea Derivative : The final step involves reacting the intermediate with an isocyanate or urea derivative to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds featuring trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that they possess both bacteriostatic and bactericidal activities .

CompoundMIC (μM)Activity Type
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea25.9 (S. aureus), 12.9 (MRSA)Bactericidal
1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea20.0 (S. aureus)Bacteriostatic

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are linked to its ability to modulate signaling pathways associated with inflammation. Studies have demonstrated that derivatives with similar structures can inhibit NF-kB activity, a key transcription factor in inflammatory responses. The presence of lipophilic substituents appears to enhance this activity .

The mechanism by which 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of their activity, affecting various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby impacting cellular functions.
  • Receptor Modulation : By binding to receptors, it can alter signal transduction pathways that regulate inflammatory responses or cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : Research on urea derivatives has shown promising results in inhibiting tumor growth through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • In Vitro Studies : In vitro evaluations have confirmed that compounds bearing trifluoromethyl groups exhibit enhanced antibacterial activity compared to their non-trifluorinated counterparts .

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis is divided into three critical stages:

  • Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-ylmethanol
  • Conversion to the Amine Intermediate
  • Urea Formation with 4-(Trifluoromethyl)phenyl Isocyanate

Detailed Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-ylmethanol

Step 1: Cyclization to Form Pyrrolidinone
Gamma-aminobutyric acid derivatives are cyclized under acidic conditions to form the pyrrolidinone ring. For example, 4-methoxyaniline is reacted with γ-butyrolactam in the presence of HCl to yield 1-(4-methoxyphenyl)pyrrolidin-2-one.

Step 2: Introduction of the Methylene Group
The pyrrolidinone is alkylated using formaldehyde under Mannich reaction conditions. A mixture of 1-(4-methoxyphenyl)pyrrolidin-2-one, paraformaldehyde, and acetic acid is heated at 80°C for 12 hours, yielding 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethanol.

Table 1: Reaction Conditions and Yields for Pyrrolidinone Intermediate
Step Reagents Solvent Temperature Time Yield
1 γ-Butyrolactam, HCl Ethanol Reflux 6 h 78%
2 Paraformaldehyde, AcOH Water 80°C 12 h 65%

Conversion to the Amine Intermediate

Step 3: Oxidation to the Aldehyde
The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to form 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanal.

Step 4: Reductive Amination
The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol to yield 3-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one.

Table 2: Analytical Data for Amine Intermediate
Parameter Value
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 236.27 g/mol
$$^1$$H NMR (400 MHz, CDCl₃) δ 7.45 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.65–3.50 (m, 2H), 2.90–2.70 (m, 4H)

Urea Formation

Step 5: Reaction with 4-(Trifluoromethyl)phenyl Isocyanate
The amine intermediate is coupled with 4-(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 24 hours. Triethylamine is added to scavenge HCl.

Table 3: Optimization of Urea Coupling
Entry Isocyanate Equiv. Solvent Base Yield
1 1.2 THF Et₃N 72%
2 1.5 DCM DMAP 68%
3 1.2 DMF Et₃N 65%

Final Product Characterization

  • Molecular Formula : C₂₁H₂₁F₃N₂O₃
  • Molecular Weight : 418.40 g/mol
  • Melting Point : 158–160°C
  • HPLC Purity : 98.5% (λ = 254 nm)

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 3-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one with 4-(trifluoromethyl)phenylcarbamic acid. This method yields 70–75% product but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the pyrrolidinone amine on Wang resin allows for iterative coupling steps, enabling high-throughput synthesis. However, this approach is less cost-effective for large-scale production.

Critical Analysis of Methodologies

  • Isocyanate Route : Superior yield (72%) and scalability but requires handling toxic isocyanates.
  • Carbodiimide Route : Avoids isocyanates but introduces additional purification steps.
  • Industrial Feasibility : Continuous flow reactors improve safety and efficiency for Step 5, reducing reaction time to 4 hours.

Q & A

Q. What are the optimal synthetic routes for 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea?

Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines or using carbamate intermediates. For example:

  • Step 1: React a pyrrolidinone precursor (e.g., 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-ylmethanol) with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) at room temperature for 4–6 hours. This mirrors the urea bond formation in .
  • Step 2: Purify via column chromatography and confirm purity using HPLC (>95%). Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in acetonitrile under reflux (65°C) to improve yield, as demonstrated in similar urea syntheses .

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as seen in structurally related urea derivatives .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy, trifluoromethyl groups). Compare chemical shifts with analogs from .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., C20_{20}H19_{19}F3_{3}N3_{3}O3_{3}).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity Assays: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability across cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition Studies: Screen against kinases or phosphatases using fluorogenic substrates. Normalize activity to positive controls (e.g., staurosporine for kinases).

Advanced Research Questions

Q. How can reaction conditions be optimized using design of experiments (DoE)?

Methodological Answer:

  • Parameter Screening: Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) impacting yield. For example, flow-chemistry setups (residence time: 10–30 min) can enhance reproducibility, as shown in .
  • Response Surface Methodology (RSM): Optimize molar ratios of precursors and reaction time using central composite designs. Analyze via ANOVA to define optimal conditions (e.g., 1.2:1 isocyanate:amine ratio at 65°C).

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays: Combine MTT results with apoptosis markers (e.g., Annexin V/PI staining) or mitochondrial membrane potential assays to confirm cytotoxicity mechanisms .
  • Purity Analysis: Use HPLC-MS to rule out impurities (>99% purity). Compare batches synthesized via divergent routes (e.g., carbamate vs. isocyanate pathways) .
  • Structural Analog Testing: Synthesize derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate substituent effects, as in .

Q. What computational strategies elucidate the role of substituents (methoxy, trifluoromethyl) in target binding?

Methodological Answer:

  • Molecular Docking: Model interactions with hypothetical targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses where the trifluoromethyl group engages in hydrophobic pockets .
  • QSAR Studies: Corrogate substituent electronic parameters (Hammett σ) with activity data from analogs in .
  • MD Simulations: Simulate stability of urea-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).

Q. How to design stability studies for aqueous formulations of this compound?

Methodological Answer:

  • Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC and identify products using LC-MS .
  • Excipient Screening: Test solubility/stability enhancers (e.g., cyclodextrins, PEGs) using phase-solubility diagrams. Compare with Pfizer’s formulation strategies for analogous ureas .

Q. What mechanistic studies validate the compound’s molecular targets?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated probes to isolate binding proteins from cell lysates. Identify via LC-MS/MS proteomics.
  • Crystallography: Co-crystallize with purified targets (e.g., kinases) to resolve binding modes, as done for related urea-protein complexes .
  • CRISPR Knockout: Generate cell lines lacking putative targets (e.g., PI3K) and assess activity loss via dose-response curves.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.